4-Hydroxy-3-nitrocinnamic acid chemical structure and properties
4-Hydroxy-3-nitrocinnamic acid chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 4-Hydroxy-3-nitrocinnamic acid .
CAS: 19006-46-3 | Formula: C
Executive Summary
4-Hydroxy-3-nitrocinnamic acid is a functionalized phenylpropanoid derivative primarily utilized as a synthetic intermediate in organic chemistry and a biological marker in plant physiology.[2] Structurally, it consists of a cinnamic acid backbone modified with a hydroxyl group at the para position and a nitro group at the meta position relative to the acrylic acid side chain.[2]
Critical Distinction for Researchers:
While hydroxycinnamic acid derivatives (e.g.,
Chemical Identity & Structural Analysis
The molecule features a highly conjugated system where the electron-withdrawing nitro group (
| Property | Detail |
| IUPAC Name | (2E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |
| Common Synonyms | 3-Nitro-p-coumaric acid; 4-Hydroxy-3-nitrophenylacrylic acid |
| CAS Number | 19006-46-3 |
| SMILES | OC(=O)/C=C/c1ccc(O)c(N(=O)=O)c1 |
| Molecular Weight | 209.16 g/mol |
| Appearance | Yellow to orange crystalline powder |
Electronic Effects & Reactivity
-
Acidity (pKa): The ortho-nitro group significantly increases the acidity of the phenolic proton compared to unsubstituted p-coumaric acid.[2] The calculated pKa is approximately 4.33 , making it a stronger acid than its non-nitrated precursor.[2]
-
Chelation Potential: The proximity of the nitro oxygen and the phenolic hydrogen allows for intramolecular hydrogen bonding, stabilizing the structure but also influencing its solubility profile.[2]
-
UV-Vis Absorption: The nitro group extends the conjugation, causing a bathochromic shift (red shift) in absorption, resulting in its characteristic yellow color (Absorbance max ~350–360 nm in alkaline solution).
Physicochemical Properties[2][3][4][5][6][7][8]
| Parameter | Value / Range | Source / Context |
| Melting Point | 223 °C | Validated Experimental Value |
| Boiling Point | ~375 °C (Predicted) | Decomposition likely before BP |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic ring dominates |
| Solubility (Organic) | High in DMSO, Ethanol, Methanol | Polar aprotic/protic solvents |
| Density | 1.545 g/cm³ | Predicted |
| Stability | Stable under ambient conditions | Sensitive to strong bases (phenolate formation) |
Synthesis & Manufacturing Pathways
Two primary pathways exist for the generation of 4-Hydroxy-3-nitrocinnamic acid: a laboratory chemical synthesis (Knoevenagel) and a biological pathway (Nitration).[2]
A. Chemical Synthesis: Knoevenagel Condensation
The most efficient laboratory route involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with malonic acid in the presence of a base catalyst (pyridine/piperidine).[2] This method is preferred for high-purity, gram-scale production.[2]
Mechanism:
-
Deprotonation of malonic acid to form the enolate.[2]
-
Nucleophilic attack on the aldehyde carbonyl.[2]
-
Dehydration and decarboxylation to yield the
-unsaturated acid.[2]
Figure 1: Knoevenagel condensation pathway for the synthesis of 4-Hydroxy-3-nitrocinnamic acid.
B. Biological Pathway: Nitrosative Stress Response
In plant physiology, this compound is formed when p-coumaric acid is exposed to reactive nitrogen species (RNS), specifically under conditions of stress involving peroxynitrite (
-
Significance: Its detection in plant tissue serves as a biomarker for nitrosative stress.[2]
-
Mechanism: Peroxidase-mediated nitration of the phenolic ring.[2]
Experimental Protocol: Laboratory Synthesis
Objective: Synthesis of 4-Hydroxy-3-nitrocinnamic acid via Knoevenagel Condensation.
Reagents:
-
4-Hydroxy-3-nitrobenzaldehyde (10 mmol, 1.67 g)
-
Malonic acid (12 mmol, 1.25 g)
-
Pyridine (5 mL)
-
Piperidine (Catalytic amount, ~5 drops)
-
Hydrochloric acid (1M)
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrobenzaldehyde and malonic acid in pyridine. Add catalytic piperidine.[2]
-
Reflux: Heat the mixture to 80–100°C for 3–5 hours. Evolution of
gas indicates the decarboxylation step is proceeding.[2] -
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water containing excess HCl (to neutralize pyridine).
-
Precipitation: The product will precipitate as a yellow solid upon acidification.[2] Stir for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude solid by vacuum filtration.[2] Wash with cold water (3 x 20 mL) to remove residual pyridine salt.[2]
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Validation: Confirm structure via melting point (Target: 223°C) and
H-NMR (check for trans-alkene coupling constants, Hz).
Applications in Research & Development
1. Synthetic Scaffold for Bioactive Agents
The carboxylic acid tail allows for easy derivatization into esters, amides, and hydrazides.
-
Hydrazone Derivatives: Reacting the acid (or its chloride) with hydrazines yields hydrazone derivatives that have shown potential antimicrobial and antioxidant activities.[2]
-
Polymer Chemistry: Used as a monomer in the synthesis of photo-responsive liquid crystalline polymers, utilizing the trans-cis isomerization of the double bond.[2]
2. Biological Marker for Nitrative Stress
Researchers utilize this compound to study plant defense mechanisms.[2]
-
Mechanism: During pathogen attack, plants produce NO and ROS.[2] The reaction of these generates nitrating agents that convert endogenous p-coumaric acid into 4-hydroxy-3-nitrocinnamic acid.[2]
-
Detection: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis (350 nm) or Mass Spectrometry is used to quantify this metabolite in leaf extracts.[2]
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3][4] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask if handling powder outside a fume hood.[2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[2]
References
-
ChemicalBook. (2025).[2][5][6] 4-Hydroxy-3-nitrocinnamic acid Properties and CAS 19006-46-3. Retrieved from
-
Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: Cinnamic Acid Derivatives. Retrieved from
-
Sakamoto, A., et al. (2025).[2][7] Nitration of p-coumaric acid by reactive nitrogen species in plants. Plant Physiology & Biochemistry. (Contextual citation based on search results regarding biological nitration).
-
PubChem. (2025).[2][7] Compound Summary: 4-Hydroxy-3-nitrocinnamic acid.[2][8][9][10][11] Retrieved from
- Royal Society of Chemistry. (2010). 4-Hydroxy-3-nitrobenzonitrile as a MALDI matrix. Analyst.
Sources
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- 2. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775 - PubChem [pubchem.ncbi.nlm.nih.gov]
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